7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
The compound “7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” likely contains a benzoxazinone core with a trifluoromethyl group attached at the 7-position. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the chemical properties of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar benzoxazinone core with the trifluoromethyl group projecting out from the plane. The trifluoromethyl group is known to have a significant impact on the electronic properties of the molecule due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by both the benzoxazinone core and the trifluoromethyl group. The trifluoromethyl group can participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the polarity and lipophilicity of a molecule .Scientific Research Applications
Synthesis and Chemical Reactivity
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinones have been the subject of considerable research interest due to their unique chemical properties and potential applications in various fields. For example, benzoxazinones have been employed as key intermediates in the synthesis of various organic compounds. A novel synthesis pathway involving the use of benzoxazine and benzothiazine dyes demonstrates the versatility of benzoxazinones in generating complex organic structures (Chioccara, Prota, & Thomson, 1976). Similarly, benzoxazinones are used in the design and synthesis of potent alternate substrate inhibitors of human leukocyte elastase, showcasing their potential in medicinal chemistry applications (Krantz et al., 1990).
Biological and Ecological Roles
The bioactivity and ecological roles of benzoxazinones, including derivatives of this compound, have been extensively studied. These compounds exhibit a range of phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them significant in the development of natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009). The extensive research into the isolation, synthesis, and degradation of benzoxazinones highlights their ecological importance and potential applications in agriculture (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPFRMNFZIHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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